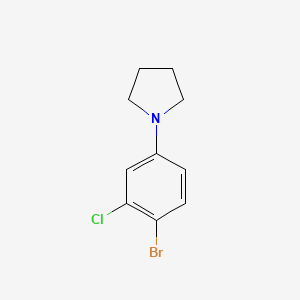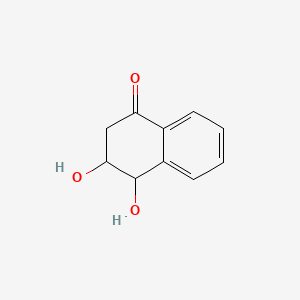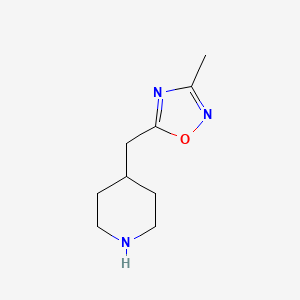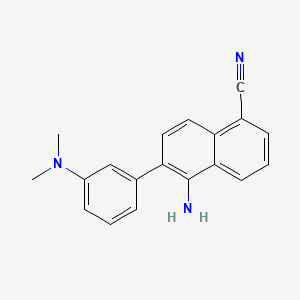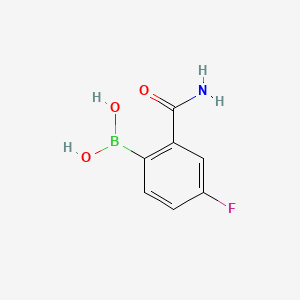
(2-Carbamoyl-4-fluorphenyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Carbamoyl-4-fluorophenyl)boronic acid” is an organofluorine compound . It is functionally related to a phenylboronic acid . This compound is also known as "Boronic acid, B- [2-(aminocarbonyl)-4-fluorophenyl]-" .
Synthesis Analysis
The synthesis of “(2-Carbamoyl-4-fluorophenyl)boronic acid” has been studied in the context of structure-activity studies . These studies examined the effect of a novel series of S-substituted 6-mercapto-N-phenyl-nicotinamides on CXCL1-stimulated Ca (2+) flux in whole human PMNs .
Molecular Structure Analysis
The molecular formula of “(2-Carbamoyl-4-fluorophenyl)boronic acid” is C7H7BFNO3 . The average mass is 182.945 Da and the monoisotopic mass is 183.050308 Da .
Chemical Reactions Analysis
“(2-Carbamoyl-4-fluorophenyl)boronic acid” has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(2-Carbamoyl-4-fluorophenyl)boronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 347.4±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 163.9±30.7 °C .
Wissenschaftliche Forschungsanwendungen
Übergangsmetall-katalysierte Kreuzkupplungsreaktionen
(2-Carbamoyl-4-fluorphenyl)boronsäure: dient als wertvolles Reagenz in Suzuki–Miyaura (SM) Kreuzkupplungsreaktionen. Diese Reaktionen beinhalten die Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter Verwendung von Übergangsmetallkatalysatoren. Insbesondere beteiligt sich diese Verbindung an Palladium-katalysierten Kupplungsreaktionen mit Arendiazoniumtetrafluoroboraten, Iodoniumsalzen und Iodanen. Die Vielseitigkeit der SM-Kupplung macht sie zu einem leistungsstarken Werkzeug für die Synthese komplexer organischer Moleküle und funktionaler Materialien .
Anionen-Rezeptoren für Polymerelektrolyte
Forscher haben die Verwendung von This compound bei der Herstellung von Phenylboronsäurecatechol-Estern untersucht. Diese Ester weisen vielversprechende Anionen-Rezeptor-Eigenschaften auf, die insbesondere für Anwendungen in Polymerelektrolyten relevant sind. Die Fähigkeit, Anionen selektiv zu binden, ist entscheidend für die Verbesserung der Leistung elektrolytischer Systeme .
Diastereoselektive Synthese von Allylalkoholen
Die Verbindung hat Anwendung in der diastereoselektiven Synthese von trisubstituierten Allylalkoholen gefunden. Rhodium-katalysierte Arylierungsreaktionen unter Verwendung dieser Boronsäure führen zur Bildung dieser wertvollen Bausteine. Diese Allylalkohole können anschließend zur Synthese verschiedener organischer Verbindungen verwendet werden .
Flüssigkristalline Materialien
Neuere Studien haben This compound zur Herstellung neuartiger flüssigkristalliner Fluorbiphenylcyclohexene und Difluoroterphenyle eingesetzt. Palladium-katalysierte Kreuzkupplungen ermöglichen die Konstruktion dieser flüssigkristallinen Strukturen. Solche Materialien finden Anwendung in Displaytechnologien, Sensoren und optoelektronischen Geräten .
Synthese potenter Leukotrien-B4-Rezeptor-Agonisten
In der medizinischen Chemie spielt diese Verbindung eine Rolle bei der Synthese von o-Phenylphenolen. Einige dieser Derivate wirken als potente Leukotrien-B4-Rezeptor-Agonisten. Leukotriene sind Lipidmediatoren, die an Entzündungen und Immunantworten beteiligt sind. Das Verständnis ihrer Wechselwirkungen mit Rezeptoren ist entscheidend für die Arzneimittelentwicklung .
Mikrowellen-gestützte Suzuki-Kupplung
Forscher haben Mikrowellen-gestützte Suzuki-Kupplungsreaktionen unter Verwendung von This compound und einem Triton-B-Katalysator untersucht. Die Verwendung von Mikrowellenbestrahlung beschleunigt den Kupplungsprozess und macht ihn effizienter. Diese Methode ermöglicht die schnelle Synthese von Biarylverbindungen und anderen verwandten Strukturen .
Zusammenfassend lässt sich sagen, dass This compound ihre Vielseitigkeit in verschiedenen wissenschaftlichen Bereichen unter Beweis stellt, von der organischen Synthese bis hin zur Materialwissenschaft und der Wirkstoffforschung. Ihre einzigartigen Eigenschaften und Reaktivität inspirieren weiterhin innovative Forschung und Anwendungen. Wenn Sie weitere Informationen wünschen oder zusätzliche Fragen haben, zögern Sie bitte nicht, uns zu fragen! 😊
Wirkmechanismus
Target of Action
The primary target of (2-Carbamoyl-4-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(2-Carbamoyl-4-fluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (2-Carbamoyl-4-fluorophenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic esters, such as (2-carbamoyl-4-fluorophenyl)boronic acid, can be influenced by factors such as ph . This could potentially impact the compound’s bioavailability.
Result of Action
The result of the action of (2-Carbamoyl-4-fluorophenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action, efficacy, and stability of (2-Carbamoyl-4-fluorophenyl)boronic acid can be influenced by environmental factors. For instance, the pH of the environment can significantly affect the rate of the reaction . Therefore, careful consideration must be given to these factors when using this compound for pharmacological purposes .
Safety and Hazards
Safety measures for handling “(2-Carbamoyl-4-fluorophenyl)boronic acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Zukünftige Richtungen
The future directions of “(2-Carbamoyl-4-fluorophenyl)boronic acid” research could involve further exploration of its role as a noncompetitive boronic acid CXCR1/2 antagonist . Additionally, its use as a reactant in coupling reactions and in the synthesis of novel biologically active terphenyls could be further explored .
Eigenschaften
IUPAC Name |
(2-carbamoyl-4-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAONGALRMVQDSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C(=O)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675210 |
Source


|
| Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-90-7 |
Source


|
| Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
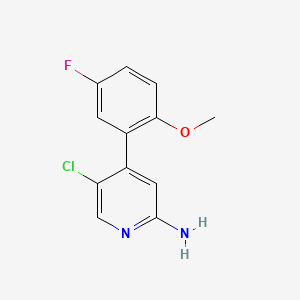
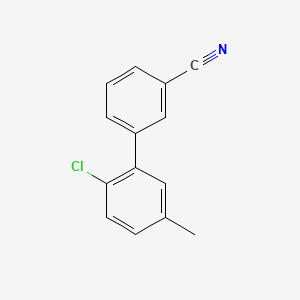

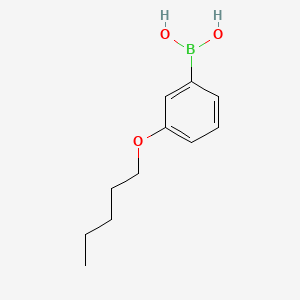
![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)
![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)
